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molecular formula C15H12O3 B3194078 Benzyl 4-formylbenzoate CAS No. 78767-55-2

Benzyl 4-formylbenzoate

Cat. No. B3194078
M. Wt: 240.25 g/mol
InChI Key: JCYUVFOJNQNFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05725798

Procedure details

To 50 ml of an acetic acid solution containing 7.34 g (30.5 mmol) of 4-formylbenzoic acid benzyl ester were dropwise added 4.53 g (4.35 mmol) of chromic acid anhydride, 40 ml of acetic acid and 1.3 ml of water with stirring at room temperature for a period of 2 hours. The oxidation of a formyl group was further carried out overnight at room temperature. The reaction mixture was put into water, and the deposited black-green crystal was collected by filtration, followed by drying. The resultant crystal was recrystallized from acetone to obtain 4.08 g of 4-benzyloxycarbonylbenzoic acid as a white needle crystal (isolated yield: 49%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step One
[Compound]
Name
chromic acid anhydride
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1.3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.[CH2:5]([O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([CH:20]=[O:21])=[CH:16][CH:15]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[CH2:5]([O:12][C:13]([C:14]1[CH:15]=[CH:16][C:17]([C:20]([OH:3])=[O:21])=[CH:18][CH:19]=1)=[O:22])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=CC=C(C=C1)C=O)=O
Step Two
Name
chromic acid anhydride
Quantity
4.53 g
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
1.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for a period of 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The oxidation of a formyl group was further carried out overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the deposited black-green crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
The resultant crystal was recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.08 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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